2-(1H-Imidazol-1-yl)ethane-1-sulfonamide
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Overview
Description
2-(1H-Imidazol-1-yl)ethane-1-sulfonamide is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide typically involves the reaction of imidazole with ethane-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or acetonitrile, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Imidazol-1-yl)ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Imidazole N-oxide derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: N-alkyl or N-acyl imidazole derivatives.
Scientific Research Applications
2-(1H-Imidazol-1-yl)ethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as an enzyme inhibitor in various biochemical assays.
Medicine: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. This coordination disrupts the normal function of the enzyme, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Imidazol-1-yl)ethanol
- 1-(2-Hydroxyethyl)imidazole
- 1-[4-(1H-Imidazol-1-yl)phenyl]ethanone
Uniqueness
2-(1H-Imidazol-1-yl)ethane-1-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility in water and its ability to interact with biological targets, making it more effective in certain applications compared to its analogs .
Properties
CAS No. |
1594521-13-7 |
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Molecular Formula |
C5H9N3O2S |
Molecular Weight |
175.21 g/mol |
IUPAC Name |
2-imidazol-1-ylethanesulfonamide |
InChI |
InChI=1S/C5H9N3O2S/c6-11(9,10)4-3-8-2-1-7-5-8/h1-2,5H,3-4H2,(H2,6,9,10) |
InChI Key |
GRUNOPBLCWYODU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CCS(=O)(=O)N |
Origin of Product |
United States |
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